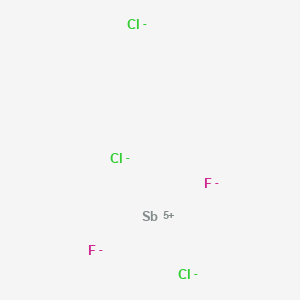

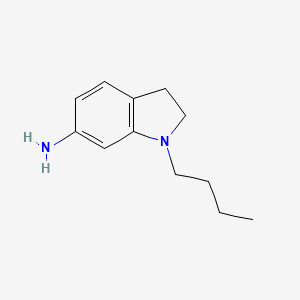

![molecular formula C15H13N3O B1517227 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1042796-67-7](/img/structure/B1517227.png)

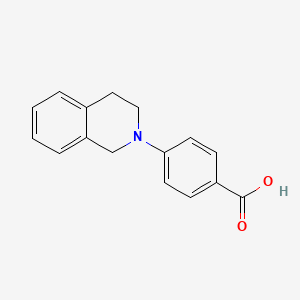

3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one

説明

3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one (3-AMQ) is a heterocyclic compound derived from the parent compound quinazolinone. It is a compound of interest to organic chemists due to its unique properties and potential applications in the pharmaceutical, agrochemical, and material science industries.

科学的研究の応用

Pharmacokinetics and Metabolism

The compound 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one has been studied in the context of pharmacokinetics and metabolism. For example, in a study focusing on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, significant attention was given to the compound's pharmacokinetic profile. The study revealed that elimination of drug-related material was almost complete over a 9-day period, occurring primarily via the feces (79%), with urinary excretion accounting for only 12% of total radioactivity. The mean apparent half-life of plasma radioactivity was notably longer than that of unchanged SB-649868, indicating the presence of more slowly cleared metabolites in the system. The study provided crucial insights into the metabolic pathways and excretion mechanisms of compounds structurally related to 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one (Renzulli et al., 2011).

Diagnostic Applications

The compound's derivatives or structurally related analogs have also been used in diagnostic applications. A study evaluating serotonin transporter radioligands 11C-DASB and 11C-McN 5652 in healthy humans highlighted the use of structurally related compounds in imaging studies. The study found that both radioligands displayed similar patterns of accumulation in various brain regions, indicating their potential utility in neuroimaging and the diagnosis of psychiatric conditions (Frankle et al., 2004).

Neurological Studies

In the context of neurological studies, compounds similar to 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one have been used to understand the pathogenesis of diseases such as Parkinson's disease. For instance, studies have found higher cerebrospinal fluid levels of N-methylated azaheterocyclic amines, structurally related to the compound , in parkinsonian patients compared with age-matched controls. These studies aimed to estimate the N-methylation ability for azaheterocyclic amines in parkinsonian patients and provided valuable insights into the biochemical pathways involved in the disease (Aoyama et al., 2000; Matsubara et al., 2002).

Chemotherapeutic Investigations

Chemotherapeutic investigations have also utilized derivatives or structurally related compounds of 3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one. Studies involving the administration of CI-1033, an irreversible Pan-erbB tyrosine kinase inhibitor, on an intermittent schedule, explored the interaction of such compounds with food on pharmacokinetic behavior, offering insights into their potential therapeutic applications (Calvo et al., 2004).

特性

IUPAC Name |

3-[(3-aminophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-12-5-3-4-11(8-12)9-18-10-17-14-7-2-1-6-13(14)15(18)19/h1-8,10H,9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIZJNMVFRWEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)